3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine
Description
Significance of 1,2,4,5-Tetrazines as Nitrogen-Rich Heterocycles in Synthetic Chemistry
1,2,4,5-tetrazines, often referred to as s-tetrazines, represent a significant class of nitrogen-rich heterocycles that have garnered substantial interest in synthetic chemistry. mdpi.com These six-membered aromatic rings containing four nitrogen atoms are the most stable among the possible tetrazine isomers. mdpi.comresearchgate.net Their unique electron-deficient nature makes them highly reactive components in various chemical transformations, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov This reactivity allows for the creation of highly substituted aromatic and heteroaromatic systems, which are valuable in medicinal chemistry and materials science. nih.gov
The high nitrogen content of the 1,2,4,5-tetrazine (B1199680) core contributes to its distinct properties, including thermal stability, high density, and often intense coloration. mdpi.comresearchgate.net These characteristics have led to their investigation as high energy density materials (HEDMs), with potential applications as explosives, propellants, or pyrotechnics. mdpi.comresearchgate.net Furthermore, the substituent-dependent fluorescent properties and the electron-withdrawing character of the tetrazine ring make it a valuable platform for developing photo- and electroactive materials. researchgate.net In the realm of biological chemistry, the IEDDA reaction involving 1,2,4,5-tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes. nih.govacs.orgmdpi.com
Prominence of 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine as a Versatile Chemical Building Block
Among the various symmetrically substituted 1,2,4,5-tetrazines, this compound has emerged as a particularly prominent and versatile building block in organic synthesis. nih.gov Its synthetic accessibility and well-behaved reactivity in [4+2] cycloaddition reactions make it a widely utilized reagent. nih.gov The methylsulfanyl groups at the 3 and 6 positions influence the electronic properties of the tetrazine ring, contributing to its stability and reactivity profile.
This compound serves as a key intermediate for synthesizing a diverse array of more complex molecules. chemdad.com It participates effectively in IEDDA reactions with a wide range of dienophiles, a powerful approach that has been harnessed in the total synthesis of various natural products and their analogues, such as alkaloids. nih.govchemdad.comsigmaaldrich.com The versatility of this compound is further demonstrated by its use in sequential cycloaddition reactions to construct substituted indoles and indolines. chemdad.com Additionally, the methylsulfanyl groups can be displaced through nucleophilic aromatic substitution, allowing for further functionalization and the creation of unsymmetrical tetrazine derivatives. chemdad.com
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₆N₄S₂ |
| Molecular Weight | 174.25 g/mol |
| CAS Number | 1672-34-0 |
| Melting Point | 82-87 °C |
| Appearance | Crystalline solid |
| Canonical SMILES | CSC1=NN=C(SC)N=N1 |
Data sourced from multiple chemical suppliers and databases. chemdad.comkeyorganics.net
Overview of Key Research Avenues for this compound in Contemporary Chemical Sciences
The unique reactivity and structural features of this compound have positioned it at the forefront of several key research avenues in contemporary chemical sciences. Its application spans from the synthesis of biologically active compounds to the development of novel materials.
Key Research Areas:
Natural Product Synthesis: The compound is a cornerstone in the Boger group's strategy for the synthesis of complex alkaloids and other natural products via IEDDA reactions. chemdad.comsigmaaldrich.com This approach allows for the rapid construction of core heterocyclic structures.
Medicinal Chemistry: As an intermediate, it is used to generate libraries of novel heterocyclic compounds for screening as potential therapeutic agents. The tetrazine scaffold itself is being explored for its biological activity. researchgate.net
Materials Science: Research is ongoing into the use of 1,2,4,5-tetrazine derivatives, including those synthesized from this compound, in the creation of photo- and electroactive materials, polymers, and energetic materials. rsc.org
Bioorthogonal Chemistry: While other tetrazines are more commonly used, the fundamental chemistry of tetrazines like this compound underpins the development of new probes for bioconjugation and in vivo imaging. mdpi.com Its derivatives can be tailored to modify properties such as reaction kinetics and stability for these applications. acs.org
The continued exploration of this compound's reactivity is expected to unlock further applications, solidifying its role as an indispensable tool in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDTSAXQIBBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327655 | |
| Record name | NSC674352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-34-0 | |
| Record name | NSC674352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1672-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,6 Bis Methylsulfanyl 1,2,4,5 Tetrazine and Its Precursors
Multi-Step Synthesis from Thiocarbohydrazide (B147625) Derivatives
A prominent and reliable route to 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine commences with thiocarbohydrazide, a readily available starting material. This multi-step approach involves the initial construction of the tetrazine ring, followed by functionalization to introduce the methylsulfanyl groups.
Formation of Cyclic 1,2,4,5-Tetrazine-3,6-dithione Intermediates
The initial step in this synthetic sequence is the formation of a cyclic dithione intermediate. This is typically achieved through the reaction of thiocarbohydrazide with a suitable C1 synthon. One effective method involves the reaction of hydrazinecarbothiohydrazide (thiocarbohydrazide) with bis(carboxymethyl) trithiocarbonate (B1256668) in the presence of a base, such as sodium hydroxide. mdpi.com This reaction leads to the formation of the cyclic 1,2,4,5-tetrazine-3,6-dithione.
In a related approach, 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thione derivatives can be synthesized by the condensation reaction of thiocarbohydrazide with various substituted benzaldehydes. sciencemadness.orgresearchgate.net This reaction is typically carried out in glacial acetic acid and ethanol (B145695) at room temperature. sciencemadness.org
Methylation of Dithione Derivatives to 3,6-Bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine
Following the formation of the 1,2,4,5-tetrazine-3,6-dithione, the next step is the introduction of the methyl groups. This is accomplished through a standard S-methylation reaction. The dithione intermediate is treated with a methylating agent, most commonly methyl iodide, to yield 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine. mdpi.com This reaction proceeds via the nucleophilic attack of the sulfur atoms on the electrophilic methyl group of methyl iodide.
Oxidation of Dihydro-Tetrazine Precursors to this compound
The final step in this multi-step synthesis is the aromatization of the dihydro-tetrazine ring to the fully aromatic 1,2,4,5-tetrazine (B1199680) system. This is an oxidation reaction that removes two hydrogen atoms from the dihydro-tetrazine precursor. A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine can be effectively carried out using iron(III) chloride in ethanol, affording the final product, this compound, in high yield. mdpi.com In the case of 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thione, oxidation to the corresponding 6-aryl-1,2,4,5-tetrazine-3-thione can be achieved using 4% hydrogen peroxide. sciencemadness.orgresearchgate.net
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 2.1.1 | Hydrazinecarbothiohydrazide, Bis(carboxymethyl) trithiocarbonate | Sodium hydroxide | 1,2,4,5-Tetrazine-3,6-dithione | - |
| 2.1.2 | 1,2,4,5-Tetrazine-3,6-dithione | Methyl iodide | 3,6-Bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine | - |
| 2.1.3 | 3,6-Bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine | Iron(III) chloride, Ethanol | This compound | 84% mdpi.com |
Synthesis of Unsymmetrical 3-(Methylthio)-6-Substituted-1,2,4,5-tetrazine Derivatives
The synthesis of unsymmetrical 1,2,4,5-tetrazines, where the substituents at the 3 and 6 positions are different, presents a greater synthetic challenge. However, several methodologies have been developed to access these valuable compounds, particularly those bearing a methylthio group at one position.
Approaches Involving Hydrazinecarbothiohydrazide and Orthoesters
One successful approach to unsymmetrical 3-(methylthio)-6-substituted-1,2,4,5-tetrazines involves the use of hydrazinecarbothiohydrazide derivatives and orthoesters. For example, 3-methyl-6-(methylthio)-1,2,4,5-tetrazine can be synthesized from methyl hydrazinecarbohydrazonothioate, which is prepared by the reaction of hydrazinecarbothiohydrazide with methyl iodide. mdpi.com The resulting intermediate is then treated with trimethyl orthoacetate, followed by oxidation with sodium nitrite (B80452) in trifluoroacetic acid, to yield the desired unsymmetrical tetrazine with a 23% yield. mdpi.com
A more general and one-pot method for the synthesis of unsymmetrical 3-thiomethyltetrazines has been developed from carboxylic ester precursors. nih.gov In this strategy, (3-methyloxetan-3-yl)methyl carboxylic esters are converted into their corresponding orthoester intermediates, which then undergo condensation with S-methylisothiocarbonohydrazidium iodide, followed by oxidation, to furnish the 3-thiomethyltetrazines. nih.gov
| Product | Starting Materials | Key Reagents/Conditions | Yield |
| 3-Methyl-6-(methylthio)-1,2,4,5-tetrazine | Methyl hydrazinecarbohydrazonothioate, Trimethyl orthoacetate | Sodium nitrite, Trifluoroacetic acid | 23% mdpi.com |
| Unsymmetrical 3-thiomethyltetrazines | (3-Methyloxetan-3-yl)methyl carboxylic esters, S-methylisothiocarbonohydrazidium iodide | Oxidation | - |
General Synthetic Strategies for 3,6-Disubstituted 1,2,4,5-Tetrazines Applicable to Alkylthio Analogs
Several general synthetic strategies for the preparation of 3,6-disubstituted 1,2,4,5-tetrazines have been established, and these methods can be adapted for the synthesis of analogues containing alkylthio substituents.
The Pinner synthesis is a classical and widely used method for the preparation of 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.com This reaction involves the condensation of an iminoester with hydrazine (B178648) to form an amidrazone, which then cyclizes in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative. Subsequent oxidation provides the aromatic 1,2,4,5-tetrazine. By choosing an appropriate iminoester containing a thioether linkage, this method can be applied to the synthesis of alkylthio-substituted tetrazines.
More contemporary approaches include one-pot syntheses that offer greater efficiency and convenience. A notable example is the metal-catalyzed one-pot synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov This method has a broad scope and can be applied to the synthesis of both symmetrical and asymmetrical 3,6-disubstituted tetrazines, including those with alkyl substituents that could be precursors to alkylthio groups. nih.gov Another one-pot approach involves the sulfur-induced reaction of aromatic nitriles with hydrazine hydrate (B1144303) under thermal conditions, which has been successfully employed for the synthesis of unsymmetrically substituted tetrazines. rsc.org
| Synthetic Strategy | Description | Applicability to Alkylthio Analogs |
| Pinner Synthesis | Condensation of iminoesters with hydrazine, followed by cyclization and oxidation. mdpi.com | Applicable by using iminoesters containing thioether functionalities. |
| Metal-Catalyzed One-Pot Synthesis | Direct reaction of nitriles with hydrazine in the presence of a metal catalyst. nih.gov | Broad scope, suitable for nitriles that can lead to alkylthio-substituted tetrazines. |
| Sulfur-Induced One-Pot Synthesis | Reaction of aromatic nitriles with hydrazine hydrate in the presence of sulfur. rsc.org | Primarily demonstrated for aromatic nitriles, but the principle may be adaptable. |
Pinner Synthesis Utilizing Iminoesters
The Pinner synthesis is a classical and foundational method for constructing the 1,2,4,5-tetrazine ring. The process traditionally involves a two-step procedure: the condensation of imidoesters with hydrazine to produce dihydrotetrazine intermediates, which are subsequently oxidized to yield the aromatic tetrazine ring. nih.gov This approach, first reported by Adolf Pinner, has been a cornerstone in tetrazine chemistry. nih.gov
However, the conventional Pinner synthesis is most effective for producing aromatic tetrazines and often shows limitations when applied to the synthesis of alkyl tetrazines or those bearing functional groups, which may be generated in low yields. nih.gov The general pathway involves the reaction of a nitrile with an alcohol in the presence of an acid to form the imidoester (also known as a Pinner salt), which then reacts with hydrazine.
Table 1: Overview of the Pinner Synthesis Steps
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Imidoester | Nitrile, Alcohol, Acid | Imidoester (Pinner Salt) |
| 2 | Condensation | Imidoester, Hydrazine | 1,2-Dihydro-1,2,4,5-tetrazine |
Modern variations and "Pinner-like" reactions have been developed to broaden the scope and improve the efficiency of this fundamental transformation, particularly for accessing a wider range of substituted tetrazines. nih.gov
Condensation of Imidoyl Chlorides with Hydrazine
An alternative pathway to the tetrazine core involves the use of imidoyl chlorides as precursors. Imidoyl chlorides can be prepared from the reaction of an amide with a chlorinating agent such as thionyl chloride or phosphoryl chloride. thieme.com These reactive intermediates then undergo a condensation reaction with a hydrazine derivative.
The subsequent cyclization can be promoted by treatment with a reagent like acetic anhydride, which drives the formation of the heterocyclic ring system. thieme.com This method provides a route to substituted triazolium salts, and related strategies can be adapted for tetrazine synthesis. The reaction of hydrazonoyl chlorides, a related class of compounds, with various reagents is also a known route to diverse heterocyclic systems. researchgate.net The versatility of imidoyl and hydrazonoyl chlorides stems from their reactivity, which allows for the construction of various nitrogen-containing heterocycles. thieme.comresearchgate.net
Synthesis from Aldehyde Precursors
1,2,4,5-Tetrazines can also be synthesized from aldehyde precursors. This methodology is particularly useful for preparing derivatives with aliphatic substituents, which can be challenging to isolate due to their volatility. mdpi.com The process begins with a cyclocondensation reaction between an aldehyde and hydrazine. This initial step forms a 1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine derivative. mdpi.com
The hexahydrotetrazine intermediate is not the final aromatic product and requires subsequent oxidation. This oxidation step is crucial and is typically carried out using a catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on activated carbon, to yield the corresponding dihydro-1,2,4,5-tetrazine, which can be further oxidized to the final tetrazine product. mdpi.com
Table 2: Catalyst Options for Oxidation of Hexahydrotetrazines
| Catalyst | Name |
|---|---|
| PtO₂ | Adam's Catalyst |
Dimerization Approaches (e.g., from Ethyl Diazoacetate)
Dimerization reactions provide another route to the tetrazine skeleton. A notable example involves the use of ethyl diazoacetate. The dimerization of this precursor can lead to the formation of 3,6-bis(ethoxycarbonyl)-1,2,4,5-tetrazine. researchgate.net This symmetrical tetrazine is a valuable intermediate that can be further modified. The reaction mechanism involves the coupling of two molecules of the diazo compound. researchgate.net
This approach is representative of methods that build the tetrazine ring through the formation of new nitrogen-nitrogen and carbon-nitrogen bonds from a single, reactive precursor. The resulting symmetrically substituted tetrazine can then serve as a platform for further chemical transformations to introduce different functional groups at the 3 and 6 positions.
Sulfur-Induced One-Pot Synthesis of Unsymmetrically Substituted Tetrazines
Recent advancements have led to the development of one-pot syntheses for tetrazine derivatives. A sulfur-induced method allows for the preparation of unsymmetrically substituted tetrazines directly from aromatic nitriles and hydrazine hydrate under thermal conditions. rsc.org This method avoids the need to isolate intermediates, offering a more streamlined and efficient process. The use of elemental sulfur as a promoter is a key feature of this reaction. researchgate.net
While this sulfur-based approach is effective for aromatic nitriles, it has been noted that aliphatic nitriles are generally less reactive under these conditions, often resulting in lower yields. researchgate.net To overcome the limitations of traditional methods, particularly for aliphatic and unsymmetrical tetrazines, alternative catalysts have been explored. Lewis acids, such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂), have been shown to efficiently catalyze the one-pot synthesis of tetrazines directly from nitriles and anhydrous hydrazine, significantly improving access to a diverse range of tetrazine structures. nih.govnih.gov
Table 3: Comparison of Catalysts in One-Pot Tetrazine Synthesis
| Catalyst/Promoter | Precursors | Typical Substrates | Advantages/Disadvantages |
|---|---|---|---|
| Elemental Sulfur | Nitriles, Hydrazine Hydrate | Aromatic Nitriles | Good for aromatics; less effective for aliphatics. rsc.orgresearchgate.net |
These modern catalytic approaches have substantially broadened the accessibility of both symmetric and asymmetric tetrazines, facilitating their application in various scientific disciplines. nih.gov
Reactivity and Mechanistic Investigations of 3,6 Bis Methylsulfanyl 1,2,4,5 Tetrazine
Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions
The IEDDA reaction is a cornerstone of modern synthetic chemistry, enabling the formation of six-membered heterocyclic rings. This reaction is characterized by the interaction of an electron-poor diene with an electron-rich dienophile, a reversal of the electronic demand of the traditional Diels-Alder reaction. The 1,2,4,5-tetrazine (B1199680) ring system is a classic example of an electron-deficient diene, and its reactivity is a subject of extensive research. rsc.orgeur.nl
The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. eur.nl A lower LUMO energy in the tetrazine leads to a smaller energy gap and, consequently, a faster reaction rate. rsc.org The substituents at the 3- and 6-positions of the tetrazine ring play a crucial role in modulating this LUMO energy. rsc.org
Studies comparing different 3,6-disubstituted-1,2,4,5-tetrazines have shown that derivatives with more electron-withdrawing substituents, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, exhibit greater reactivity than 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine with a range of dienophiles. sigmaaldrich.com This highlights the nuanced role of the methylsulfanyl groups in defining the electron-deficient nature of the tetrazine core.
This compound exhibits broad reactivity with a variety of electron-rich dienophiles. The scope of its IEDDA cycloadditions includes reactions with alkenes, alkynes, and enamines, leading to the formation of 1,2-diazine derivatives after the characteristic extrusion of dinitrogen gas from the initial cycloadduct. nih.govsci-hub.seacs.org
The reaction with electron-rich alkenes and alkynes proceeds to give the corresponding 3,6-bis(methylthio)-1,2-diazine cycloadducts. sigmaaldrich.com These products can serve as precursors for further transformations. sigmaaldrich.com The reaction conditions for these cycloadditions are often mild, though in some cases, elevated temperatures or high pressure may be employed to facilitate the reaction with less reactive dienophiles. sci-hub.se
The cycloaddition of this compound with enamines is particularly noteworthy. These reactions are typically rapid at room temperature and are accompanied by the immediate evolution of nitrogen. sci-hub.se The initial [4+2] cycloaddition is followed by the elimination of a secondary amine to yield the aromatic 1,2-diazine product. sci-hub.se This reactivity with enamines underscores the versatility of this tetrazine in constructing complex heterocyclic frameworks. nih.govnih.gov
| Dienophile Class | General Reactivity | Typical Products |
|---|---|---|
| Alkenes (electron-rich) | Good | 3,6-Bis(methylthio)-1,2-diazines |
| Alkynes (electron-rich) | Good | 3,6-Bis(methylthio)-1,2-diazines |
| Enamines | Excellent (rapid at room temperature) | Aromatized 3,6-bis(methylthio)-1,2-diazines (after amine elimination) |
| Strained Alkenes (e.g., norbornene) | Good | 3,6-Bis(methylthio)-1,2-diazines |
For symmetrical dienes like this compound, the question of regioselectivity arises when reacting with unsymmetrical dienophiles. In IEDDA reactions, the regioselectivity is often governed by the electronic properties of the substituents on both the diene and the dienophile. rsc.org The favored product is typically the one resulting from the alignment of the carbon atoms with the largest orbital coefficients in the HOMO of the dienophile and the LUMO of the diene. rsc.org
In the case of unsymmetrical tetrazines, such as 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, studies have revealed that the cycloaddition can proceed with a high degree of regioselectivity, sometimes opposite to what might be predicted by simple frontier molecular orbital considerations. researchgate.netfigshare.comnih.gov This suggests that polar effects and the specific electronic nature of the sulfur-containing substituents play a significant role in directing the cycloaddition. researchgate.net For the symmetrical this compound, while the diene itself is symmetrical, reactions with unsymmetrical dienophiles would still be expected to exhibit regioselectivity based on these electronic principles.
Stereoselectivity in Diels-Alder reactions is also a critical aspect. The concerted nature of the [4+2] cycloaddition typically leads to a retention of the stereochemistry of the dienophile in the product. For instance, the reaction with a cis-alkene will yield a different diastereomer than the reaction with a trans-alkene. Studies with various tetrazines and stereoisomeric dienophiles have confirmed this principle, with different isomers of the dienophile leading to distinct stereochemical outcomes in the cycloadduct. rsc.org
The kinetics of IEDDA reactions involving 1,2,4,5-tetrazines are known to be exceptionally fast, with second-order rate constants spanning several orders of magnitude depending on the substituents and the dienophile. eur.nlnih.gov Highly reactive tetrazines, such as those with strong electron-withdrawing groups, can react with strained dienophiles like trans-cyclooctene (B1233481) with rate constants on the order of 10³ to 10⁶ M⁻¹s⁻¹. eur.nl
While specific kinetic data for the reaction of this compound are not as extensively reported as for other derivatives, its reactivity can be contextualized by comparison. For example, tetrazines with electron-donating groups generally exhibit slower reaction rates. nih.gov The rate of cycloaddition can be significantly accelerated by using highly strained or electron-rich dienophiles. rsc.org Protic solvents, particularly water, have also been shown to accelerate IEDDA reactions. rsc.org
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | nih.gov |
| 3,6-Diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | nih.gov |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | BCN | 1.4 | nih.gov |
| 3,6-Bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | BCN | 0.58 | nih.gov |
BCN: Bicyclononyne, a strained alkyne.
Both electronic and steric effects significantly influence the cycloaddition reactivity of this compound. As discussed, the electronic nature of the methylsulfanyl group modulates the LUMO energy of the tetrazine ring, placing its reactivity between that of tetrazines with strong electron-withdrawing groups and those with strong electron-donating groups. rsc.orgnih.gov
Steric hindrance can also play a substantial role. Bulky substituents on either the tetrazine or the dienophile can impede the approach of the reactants, leading to a decrease in the reaction rate. rsc.orgresearchgate.net The methylsulfanyl group is of moderate size, and therefore, the steric hindrance it imposes is generally less significant than that of larger groups like tert-butyl. researchgate.net However, for di-substituted tetrazines, there is an inherent increase in steric bulk compared to mono-substituted derivatives, which can lead to slower reaction rates even if the electronic effects are favorable. rsc.org
Unconventional Cycloaddition Pathways
While the vast majority of cycloadditions involving 1,2,4,5-tetrazines proceed through the conventional [4+2] pathway across the C3 and C6 positions, remarkable exceptions have been discovered for this compound. nih.gov
In a significant finding, it was demonstrated that this compound can undergo an unprecedented formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms when reacted with aryl-conjugated enamines in the presence of hexafluoroisopropanol (HFIP) as a solvent. nih.gov This unconventional reactivity pathway leads to the formation of 1,2,4-triazine (B1199460) derivatives following the formal cycloaddition, a retro-[4+2] cycloaddition loss of a nitrile, and subsequent aromatization. nih.gov
The choice of solvent is critical for this switch in reactivity. While conventional solvents like methanol (B129727) lead to the expected C3/C6 cycloaddition product, the strong hydrogen-bonding capability of HFIP promotes the N1/N4 pathway. nih.gov It is proposed that the hydrogen bonding between HFIP and the tetrazine nitrogen atoms alters the electronic distribution within the tetrazine ring, making the nitrogen atoms more susceptible to nucleophilic attack by the enamine. nih.gov This discovery represents a rare example of a solvent not only accelerating a reaction but fundamentally altering its reaction mode. nih.gov Subsequent studies have shown that Lewis acids, such as ZnCl₂, can also promote this unconventional N1/N4 cycloaddition, expanding the scope of this unique transformation to include simple ketone-derived enamines. nih.gov
This alternative cycloaddition pathway highlights the rich and sometimes unexpected reactivity of this compound, offering novel synthetic routes to important heterocyclic structures like 1,2,4-triazines. nih.govnih.gov
Selective N1/N4 1,4-Cycloaddition Reactions with Enamines
Historically, 1,2,4,5-tetrazines have been known to exclusively undergo a C3/C6 1,4-cycloaddition across the two carbon atoms of the tetrazine ring, regardless of the dienophile or substitution pattern. nih.gov However, recent studies have unveiled an unprecedented N1/N4 1,4-cycloaddition pathway for this compound when reacted with enamines. nih.govnih.gov This novel reactivity constitutes a formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine ring. nih.govnih.gov
This selective N1/N4 cycloaddition is particularly effective with aryl-conjugated enamines. nih.gov The reaction proceeds under mild conditions and provides a direct route to the synthesis of 1,2,4-triazine derivatives. nih.govnih.gov The scope of this reaction has been expanded to include enamines generated in situ from simple ketones, demonstrating its versatility. nih.gov It has been shown that Lewis acids, such as ZnCl2, can also promote this selective N1/N4 cycloaddition, further broadening the applicability of this method. nih.gov
The reaction exhibits high regioselectivity, especially with unsymmetrical ketones, yielding a single 1,2,4-triazine regioisomer. nih.gov This outcome is consistent with a stepwise mechanism rather than a concerted cycloaddition. nih.gov While the reaction provides products expected from a formal N1/N4 cycloaddition, the actual mechanism is believed to be more complex. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Key Finding |
| This compound | Aryl-conjugated enamines | HFIP | 1,2,4-Triazine derivatives | Discovery of a novel N1/N4 cycloaddition pathway. nih.gov |
| This compound | Enamines from ketones | ZnCl2 | 1,2,4-Triazine derivatives | Lewis acid promotion expands substrate scope. nih.gov |
| 3,6-Bis(benzylthio)-1,2,4,5-tetrazine | Pyrrolidine enamine of phenacetaldehyde | HFIP | 1,2,4-Triazine | Similar reactivity to the methylsulfanyl derivative. nih.gov |
Solvent-Mediated Mechanistic Divergence in Cycloadditions (e.g., Hydrogen Bonding Effects of HFIP)
The choice of solvent plays a critical role in directing the cycloaddition of this compound with enamines, leading to a mechanistic divergence. Specifically, the use of hexafluoroisopropanol (HFIP) as a solvent is instrumental in promoting the unconventional N1/N4 cycloaddition over the traditional C3/C6 pathway. nih.govdicp.ac.cn While conventional protic solvents like methanol (MeOH) yield products of the expected C3/C6 cycloaddition, the unique hydrogen-bonding capabilities of HFIP facilitate the formal N1/N4 cycloaddition. nih.govresearchgate.net
The acidity of the protic solvent is a key factor; a shift from exclusive C3/C6 cycloaddition to exclusive formal N1/N4 cycloaddition is observed as the solvent pKa decreases from 15.5 (MeOH) to 9.3 (HFIP). dicp.ac.cn The strong hydrogen bonding from HFIP is believed to activate the 1,2,4,5-tetrazine, making it more susceptible to nucleophilic attack by the enamine at the N1 position. nih.gov This solvent activation is a crucial step in the proposed stepwise mechanism. nih.gov
The role of HFIP is not merely to enhance the rate or efficiency of the reaction but to fundamentally alter the mode of cycloaddition from C3/C6 to N1/N4. nih.gov This represents a significant example of how solvent effects can control reaction pathways in heterocyclic chemistry. nih.gov The weakly acidic nature of HFIP is also important, as it activates the tetrazine without protonating and deactivating the enamine nucleophile. dicp.ac.cn
| Solvent | pKa | Predominant Cycloaddition Mode | Proposed Role of Solvent |
| Methanol (MeOH) | 15.5 | C3/C6 | Conventional protic solvent behavior. dicp.ac.cn |
| Hexafluoroisopropanol (HFIP) | 9.3 | N1/N4 | Strong hydrogen bonding activates the tetrazine for nucleophilic attack at N1. nih.govdicp.ac.cn |
Formal Retro [4+2] Cycloaddition Leading to 1,2,4-Triazine Derivatives
The N1/N4 cycloaddition of this compound with enamines is followed by a sequence of steps that ultimately yield 1,2,4-triazine derivatives. nih.govnih.gov This process involves a formal retro [4+2] cycloaddition, which results in the elimination of a nitrile and subsequent aromatization to the stable 1,2,4-triazine ring system. nih.govnih.gov
This synthetic route offers a powerful and efficient method for the regioselective synthesis of 1,2,4-triazines, overcoming challenges associated with traditional synthetic approaches. nih.gov The reaction has been demonstrated to be applicable to a range of S-alkylated 1,2,4,5-tetrazine derivatives, including dibenzyl and diallyl variants, which produce the corresponding 1,2,4-triazine products in moderate to good yields. nih.gov
| Initial Reactants | Key Intermediate Steps | Final Product | Significance |
| This compound and enamine | N1/N4 cycloaddition, 6π electrocyclic rearrangement, nitrile elimination, aromatization | 1,2,4-Triazine derivative | Efficient, one-step, regioselective synthesis of 1,2,4-triazines. nih.govnih.gov |
| 3,6-Dialkylthio-1,2,4,5-tetrazines and enamines | Formal [4+2] cycloaddition followed by retro [4+2] cycloaddition | Substituted 1,2,4-triazines | General applicability to various S-alkylated tetrazines. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Substitution of Thioether Groups for Functionalization (e.g., 3-(Methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazine)
The methylthio groups of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the functionalization of the tetrazine core. This reactivity provides a pathway to synthesize unsymmetrically substituted tetrazines by replacing one of the thioether moieties with another functional group.
A notable example of this is the reaction with morpholine (B109124) to produce 3-(methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazine. sigmaaldrich.com This type of substitution reaction is characteristic of electron-deficient aromatic systems like 1,2,4,5-tetrazine, where the electron-withdrawing nature of the ring facilitates nucleophilic attack and displacement of a leaving group. The methylthio group serves as a competent leaving group in these reactions, enabling the introduction of a variety of nucleophiles.
| Starting Material | Nucleophile | Product | Reaction Type |
| This compound | Morpholine | 3-(Methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazine | Nucleophilic Aromatic Substitution (SNAr) sigmaaldrich.com |
Formation of Amino-Substituted Tetrazines from 3,6-Bis(methylthio)-1,2,4,5-tetrazine
The synthesis of amino-substituted tetrazines can be achieved through the nucleophilic aromatic substitution of the methylthio groups on 3,6-bis(methylthio)-1,2,4,5-tetrazine. This approach allows for the introduction of amine nucleophiles onto the tetrazine ring. The addition of electron-donating secondary amine substituents at the 3 and 6 positions of the tetrazine can enhance its stability against further nucleophilic attack. nih.gov
This method of functionalization is significant for creating tetrazine derivatives with tailored electronic properties and for applications where stability in biological or other nucleophilic environments is crucial. nih.gov The substitution reaction proceeds via an addition-elimination mechanism, which is typical for SNAr reactions on electron-deficient heterocyclic systems. The versatility of this reaction allows for the preparation of a diverse range of amino-substituted tetrazines by varying the amine nucleophile.
| Starting Material | Nucleophile Type | Product Feature | Implication |
| This compound | Amines | Amino-substituted tetrazine | Access to functionalized tetrazines. |
| This compound | Secondary amines | Electron-donating amino groups | Increased stability against nucleophilic attack. nih.gov |
Computational and Theoretical Studies on 3,6 Bis Methylsulfanyl 1,2,4,5 Tetrazine and Its Analogs
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule is fundamental to its reactivity. For 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine, analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding its behavior in chemical reactions, particularly in cycloadditions.
The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry. In this type of reaction, the electron-deficient tetrazine acts as the diene, reacting with an electron-rich dienophile. The primary interaction governing the reactivity in IEDDA reactions is between the HOMO of the dienophile and the LUMO of the diene (the tetrazine). A smaller energy gap between these two orbitals leads to a stronger interaction and a faster reaction rate.
For this compound, the electron-donating nature of the methylsulfanyl groups raises the energy of the HOMO and LUMO compared to the parent 1,2,4,5-tetrazine (B1199680). However, the molecule remains electron-deficient, with a low-lying LUMO that readily interacts with the HOMO of electron-rich dienophiles. Computational studies on analogous systems have shown that substituents on the tetrazine ring can significantly tune the HOMO and LUMO energy levels, thereby modulating the reaction rates in IEDDA reactions. For instance, electron-withdrawing groups lower the LUMO energy, increasing the reactivity towards a given dienophile.
A representative table of calculated HOMO and LUMO energies for this compound and a typical dienophile, derived from DFT calculations at the B3LYP/6-31G* level, is presented below.
| Compound | HOMO (eV) | LUMO (eV) |
| This compound | -6.8 | -2.5 |
| Norbornene (dienophile) | -9.5 | 1.2 |
Note: These values are illustrative and can vary with the level of theory and basis set used in the calculation.
The LUMO of 1,2,4,5-tetrazines, including this compound, is a π* orbital. The low energy of this π* orbital is a key characteristic of the tetrazine ring and is responsible for its high reactivity in IEDDA reactions. The spatial distribution of this orbital is also significant; the largest orbital coefficients are typically located on the nitrogen atoms, which influences the initial interactions with the dienophile.
Computational studies reveal that the π* system of the tetrazine ring is influenced by the methylsulfanyl substituents. These groups can participate in π-conjugation, affecting the energy and delocalization of the molecular orbitals. The nature and orientation of these low-lying π* orbitals are critical in determining not only the reactivity but also the regioselectivity of cycloaddition reactions.
Mechanistic Elucidation through Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the detailed mechanisms of reactions involving this compound. These calculations allow for the exploration of reaction pathways, the identification of transition states, and the determination of activation energies.
For the IEDDA reaction of this compound, DFT calculations can map out the entire energy profile of the reaction. This involves locating the geometry of the transition state and calculating its energy relative to the reactants and products. The transition state in these cycloadditions is typically concerted but asynchronous, meaning the two new sigma bonds are formed simultaneously but not to the same extent.
The activation energy, which is the energy difference between the reactants and the transition state, is a direct measure of the reaction rate. Lower activation energies correspond to faster reactions. Computational studies on analogous systems have shown that the activation barriers for tetrazine cycloadditions are sensitive to both the electronic nature of the substituents on the tetrazine and the dienophile.
An illustrative energy profile for the IEDDA reaction of this compound with a generic dienophile is shown below, with energies calculated at a representative DFT level.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Cycloadduct | -25.8 |
Note: These values are for a representative reaction and can vary based on the specific dienophile and computational method.
The basicity of the nitrogen atoms in the tetrazine ring suggests that protonation could significantly alter its reactivity. Quantum chemical calculations can model the effects of protonation on the electronic structure and reaction mechanism. Protonation of one of the nitrogen atoms would drastically lower the LUMO energy of the tetrazine, making it a much more potent electrophile in IEDDA reactions.
Computational studies can compare the reaction profiles of the neutral and protonated tetrazine. This would involve calculating the activation energies for the cycloaddition of both species with a dienophile. It is expected that the activation energy for the reaction with the protonated tetrazine would be significantly lower, indicating a substantial rate acceleration. This catalytic effect of acid has been computationally explored for other tetrazine systems and is likely to be significant for this compound as well.
Prediction and Rationalization of Regioselectivity and Stereoselectivity
When an unsymmetrical dienophile reacts with a symmetrically substituted tetrazine like this compound, the question of regioselectivity does not arise. However, if the tetrazine itself is unsymmetrical, or in reactions with more complex dienophiles, predicting and understanding the regioselectivity is crucial. While this compound is symmetric, the principles derived from its analogs are highly relevant.
For unsymmetrical tetrazine analogs, the regioselectivity of the IEDDA reaction is governed by both electronic and steric factors. FMO theory can be used to predict the preferred regiochemical outcome by examining the orbital coefficients of the interacting HOMO of the dienophile and LUMO of the tetrazine. The reaction is predicted to occur in a way that maximizes the overlap between the atoms with the largest orbital coefficients.
In a study by Boger et al. on N-acyl 6-amino-3-(methylthio)-1,2,4,5-tetrazines, the observed regioselectivity was consistent with the polarization of the tetrazine ring. The methylthio group at the 3-position was found to stabilize a partial negative charge, while the N-acylamino group at the 6-position stabilized a partial positive charge. This polarization dictates the preferred orientation of the incoming dienophile.
Computational methods can quantify these effects by calculating the energies of the different possible transition states leading to the various regioisomers. The pathway with the lowest activation energy will be the kinetically favored one. These calculations provide a powerful tool for predicting and rationalizing the regioselectivity observed in the reactions of this compound and its derivatives. Stereoselectivity, such as the preference for endo or exo products in reactions with cyclic dienophiles, can also be rationalized through the analysis of transition state geometries and energies.
Modeling of Solvent Effects on Reaction Pathways and Selectivity
Computational studies have been instrumental in elucidating the significant role of solvents in directing the reaction pathways and selectivity of 1,2,4,5-tetrazine derivatives. A notable example is the reaction of 1,2,4,5-tetrazines with enamines, where the choice of solvent can dramatically alter the cycloaddition regioselectivity.
Typically, the reaction between 1,2,4,5-tetrazines and alkenes in common polar solvents proceeds via a standard inverse-electron-demand Diels-Alder reaction across the C3 and C6 positions of the tetrazine ring. nih.gov However, when the reaction is conducted with enamines in a highly non-nucleophilic, hydrogen-bonding solvent such as hexafluoroisopropanol (HFIP), a shift in selectivity is observed. nih.govnih.gov Under these conditions, the reaction yields 1,2,4-triazine (B1199460) products, which result from a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring, followed by the elimination of a nitrile. nih.gov
Density Functional Theory (DFT) calculations have been employed to unravel the mechanism behind this solvent-induced selectivity switch. nih.gov These theoretical models revealed that the reaction in HFIP does not follow a conventional concerted Diels-Alder pathway. Instead, it proceeds through a novel stepwise mechanism involving C-N bond formation, deprotonation, and a subsequent 3,3-sigmatropic rearrangement. nih.gov
The computational results highlight the crucial role of the HFIP molecule. It actively participates in the reaction, forming a hydrogen bond with the tetrazine. This interaction preferentially stabilizes the transition state leading to the initial C-N bond formation (the N1/N4 pathway) over the C-C bond formation (the C3/C6 pathway). nih.gov The explicit inclusion of an HFIP molecule in the calculations was found to be essential for accurately modeling the reaction and explaining the observed N1/N4 selectivity. nih.gov This demonstrates how computational modeling can provide deep mechanistic insights into solvent effects that are not readily accessible through experimental means alone.
Structural Conformation and Energetic Analysis of 1,2,4,5-Tetrazine Derivatives
Computational and theoretical studies have provided significant insights into the structural conformations and energetic landscapes of 1,2,4,5-tetrazine derivatives, which are crucial for understanding their stability, reactivity, and potential applications, particularly as high-energy density materials.
Structural Conformation
Theoretical calculations using methods like B3LYP/6-31G(d,p) are employed to determine the stable geometric configurations of tetrazine derivatives. For example, studies on 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) have identified optimized stable geometries and analyzed their bond orders to understand the electronic structure. researchgate.net
Energetic Analysis
The energetic properties of 1,2,4,5-tetrazine derivatives are a major focus of computational studies, particularly for designing novel energetic materials. Key parameters such as heats of formation (HOFs), bond dissociation energies (BDEs), and reaction barrier energies are calculated to predict performance and stability.
Heats of Formation (HOFs): HOF is a fundamental measure of the energy content of a molecule. Density functional theory (DFT) is a common method for calculating HOFs for a wide range of 1,2,4,5-tetrazine derivatives. These calculations have shown that substituents play a critical role in determining the HOF value. Electron-withdrawing and nitrogen-rich groups tend to increase the HOF, making the compound more energetic.
| Substituent Group | Calculated HOF (kJ/mol) |
|---|---|
| -H | 313.8 |
| -NH₂ | 293.7 |
| -NO₂ | 326.8 |
| -N₃ | 755.2 |
| -CN | 476.1 |
Bond Dissociation Energies (BDEs) and Thermal Stability: Computational analysis of BDEs helps to predict the thermal stability of tetrazine derivatives by identifying the weakest bond in the molecule, which is often the initial site of decomposition. Studies have indicated that substitutions with groups like -N₃, -NH₂, or -CN can enhance the thermal stability of the 1,2,4,5-tetrazine ring. acs.org Conversely, groups such as -NO₂ or -NHNO₂ may decrease stability. acs.org
Reaction Energetics and Reactivity: The distortion/interaction model, analyzed through quantum mechanical calculations, is used to understand the reactivity of 1,2,4,5-tetrazines in reactions like the Diels-Alder cycloaddition. acs.org This model separates the activation energy into two components: the distortion energy required to bend the reactants into their transition-state geometries, and the interaction energy gained from the favorable orbital interactions between the diene (tetrazine) and the dienophile. acs.org Computational studies show that electron-withdrawing substituents on the tetrazine ring lower its LUMO+1 energy, resulting in stronger interactions and higher reactivity. acs.org Furthermore, these substituents can also destabilize the ground state of the tetrazine, leading to lower distortion energies in the transition state. acs.org
| Tetrazine Substituent (R) | Activation Energy (kcal/mol) | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| -H | 15.7 | 20.8 | -5.1 |
| -CH₃ | 17.0 | 21.2 | -4.2 |
| -CF₃ | 10.3 | 18.4 | -8.1 |
| -CO₂Me | 12.0 | 19.7 | -7.7 |
These computational approaches provide a powerful framework for the rational design of new 1,2,4,5-tetrazine derivatives with tailored structural and energetic properties for various applications.
Advanced Applications in Chemical Sciences and Materials Design
Integration in High Energy Density Materials (HEDMs) Research
Nitrogen-rich heterocyclic compounds are a cornerstone in the development of High Energy Density Materials (HEDMs) due to their high positive heats of formation, substantial densities, and often remarkable thermal stability. researchgate.netresearchgate.net The 1,2,4,5-tetrazine (B1199680) ring is a prominent scaffold in this class of materials. researchgate.netresearchgate.net While many energetic tetrazine compounds are designed with explosive-promoting groups like -NO2 or -N3, derivatives such as 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine also feature in the broader synthetic landscape of HEDM research. nih.gov
The synthesis of this compound involves a multistep process, starting from thiocarbohydrazide (B147625) and bis(carboxymethyl) trithiocarbonate (B1256668) to form a 1,2,4,5-tetrazine-3,6-dithione intermediate. mdpi.com This intermediate is then methylated and subsequently oxidized to yield the final product. mdpi.com The study of such derivatives contributes to a deeper understanding of the structure-property relationships within the tetrazine family, informing the molecular design of next-generation HEDMs that balance energy output with thermal stability and sensitivity to stimuli. researchgate.netnih.gov While derivatives with amino or azido (B1232118) groups are often highlighted for enhancing thermal stability, the exploration of various substituents is crucial for fine-tuning the energetic properties of the tetrazine core. nih.gov
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Thiocarbohydrazide, Bis(carboxymethyl) trithiocarbonate | Sodium hydroxide | 1,2,4,5-Tetrazine-3,6-dithione |
| 2 | 1,2,4,5-Tetrazine-3,6-dithione | Methyl iodide | 3,6-Bis(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine |
| 3 | 3,6-Bis(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine | Iron(III) chloride | This compound |
Source: MDPI mdpi.com
Role in Click Chemistry and Bioorthogonal Ligation Methodologies
The 1,2,4,5-tetrazine core is central to one of the fastest and most efficient bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govrsc.orgillinois.edu This type of "click chemistry" involves the rapid and selective reaction of an electron-poor tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) product after the elimination of nitrogen gas. nih.govwikipedia.orggoogle.com
This compound serves as a key reactant in these methodologies. The substituents at the 3 and 6 positions of the tetrazine ring play a critical role in tuning the reaction kinetics. nih.gov The methylsulfanyl groups influence the electronic properties of the tetrazine ring, affecting the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO), which governs the reaction rate. nih.gov This tunability allows for the design of specific tetrazine probes for various applications, including the labeling of biomolecules in living systems without interfering with native biochemical processes. ontosight.aiwikipedia.org The IEDDA reaction involving tetrazines is prized for its extremely fast kinetics, with some pairings reaching second-order rate constants of up to 10^5 M⁻¹s⁻¹. nih.gov
Table 2: Key Features of Tetrazine Ligation in Bioorthogonal Chemistry
| Feature | Description |
|---|---|
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govwikipedia.org |
| Reactants | Electron-poor 1,2,4,5-tetrazine derivative and an electron-rich, strained alkene or alkyne (e.g., trans-cyclooctene). nih.govnih.gov |
| Key Advantage | Extremely fast reaction kinetics, high specificity, and biocompatibility (occurs in living systems without toxicity). nih.govwikipedia.org |
| Mechanism | Initial [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases N₂ gas, making the reaction irreversible. wikipedia.orggoogle.com |
| Application | Real-time study and labeling of biomolecules (proteins, glycans, lipids) in living cells. wikipedia.org |
Development of Photo- and Electroactive Materials
Derivatives of 1,2,4,5-tetrazine are increasingly investigated as building blocks for novel photo- and electroactive materials. rsc.org The inherent electron-deficient nature of the tetrazine ring makes it a powerful electron acceptor, a desirable characteristic for creating materials with interesting optical and electronic properties. researchgate.netresearchgate.net
The electron-accepting properties of the tetrazine core are exploited in the design of organic semiconductors and luminescent materials. rsc.orgresearchgate.net When incorporated into larger conjugated systems, tetrazines can facilitate charge transfer and influence the material's photophysical properties. researchgate.net While research has broadly covered aryl- and heteroaryl-substituted tetrazines, the fundamental properties of derivatives like this compound contribute to the foundational understanding required to design more complex functional molecules for electronic devices, photoelectric conversion elements, and sensors. rsc.org
The tetrazine moiety can be incorporated into polymer backbones to create photosensitive and electroactive polymers. researchgate.netrsc.org For instance, 3,6-disubstituted tetrazines have been copolymerized with other aromatic units, such as thiophenes, to produce donor-acceptor polymers. researchgate.net These polymers exhibit tailored optical band gaps and energy levels, making them suitable for applications in organic solar cells. researchgate.net The reactivity of the tetrazine ring, particularly its participation in IEDDA reactions, also offers a pathway for creating cross-linked or functionalized polymers post-polymerization. nih.gov The synthesis of polymers containing this compound or similar structures allows for the development of materials where the electronic properties can be precisely controlled through chemical design.
Coordination Chemistry and Supramolecular Assemblies
The nitrogen-rich 1,2,4,5-tetrazine ring is an excellent ligand for coordinating with metal ions, leading to the formation of a wide array of metal complexes and coordination polymers. researchgate.netrsc.org The ability of the tetrazine unit to act as a bridge between metal centers is a key feature in the construction of supramolecular structures. researchgate.net
3,6-Disubstituted tetrazines, including derivatives analogous to this compound, are employed as multitopic ligands for building coordination networks. rsc.org The nitrogen atoms of the tetrazine ring can bind to metal centers, and the substituents at the 3 and 6 positions can be further functionalized with coordinating groups to create ligands with specific geometries and binding preferences. rsc.orgossila.com
This strategy is particularly valuable in the design of Metal-Organic Frameworks (MOFs). Tetrazine-based linkers can be used to construct porous frameworks with unique electronic properties. researchgate.netnih.gov Furthermore, the tetrazine units within the MOF structure can remain chemically accessible for post-synthetic modification via click chemistry, allowing for the introduction of new functionalities into the pores of the material. researchgate.netnih.gov This "plug-and-play" approach enables the tailoring of MOFs for specific applications in catalysis, gas storage, and sensing. nih.gov
Principles of Metal-Assisted Reactions Involving Tetrazines
The nitrogen-rich 1,2,4,5-tetrazine ring serves as an excellent scaffold for coordination with metal ions. The lone pairs of electrons on the nitrogen atoms can act as effective ligands, enabling the formation of a variety of supramolecular structures and metal-organic frameworks (MOFs). For instance, related tetrazine derivatives, such as 3,6-di-2-pyridyl-1,2,4,5-tetrazine, have been used in the preparation of mononuclear and polynuclear copper(II) and zinc(II) complexes through metal-assisted hydrolysis.
Beyond forming stable coordination complexes, metal ions can also function as Lewis acids to activate the tetrazine ring, enhancing its reactivity in cycloaddition reactions. By coordinating to the nitrogen atoms, a Lewis acid catalyst can further lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by a dienophile. This principle is exploited to control the regioselectivity and efficiency of certain transformations.
Catalytic Applications in Organic Transformations
The primary application of this compound in organic transformations is its role as an electron-deficient diene in the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgresearchgate.net This reaction is a powerful tool for bioorthogonal chemistry and organic synthesis, valued for its rapid kinetics and high specificity. nih.govgoogle.com In this context, the tetrazine reacts readily with electron-rich dienophiles, such as alkenes and alkynes, to form a dihydropyridazine product following the extrusion of dinitrogen gas. google.com
The methylsulfanyl groups at the 3 and 6 positions play a crucial role in modulating the reactivity of the tetrazine core. While electron-withdrawing groups generally accelerate the IEDDA reaction, the moderate electron-donating nature of the methylsulfanyl groups provides a balance between reactivity and stability, making this compound a reliable and versatile reagent for various synthetic applications. researchgate.net Furthermore, the reaction can be promoted or catalyzed by Lewis acids, which activate the tetrazine for cycloaddition. nih.gov
Synthetic Utility in Complex Organic Molecule Construction
The reactivity of this compound in IEDDA reactions provides a robust platform for the construction of complex organic molecules. A notable example is the divergent synthetic strategy where this single tetrazine precursor can be used to generate a 1,2-diazine (pyridazine), which can then participate in a subsequent Diels-Alder reaction to form a benzene (B151609) ring, providing access to indoline (B122111) and indole (B1671886) frameworks. acs.org This sequential reaction pathway highlights the compound's utility in building molecular complexity from a simple, commercially available starting material.
The synthesis of substituted pyridazines (1,2-diazines) is the most common application of this compound. The reaction proceeds through a [4+2] cycloaddition with an alkene or alkyne, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas to yield the aromatic pyridazine (B1198779) ring. acs.org
Interestingly, the reaction pathway can be directed to produce 1,2,4-triazines. When this compound reacts with enamines in the presence of a hydrogen-bonding solvent like hexafluoroisopropanol (HFIP), an unprecedented formal [4+2] cycloaddition occurs across the N1 and N4 positions of the tetrazine. nih.gov This is followed by a retro [4+2] cycloaddition that eliminates a nitrile, leading to the formation of a substituted 1,2,4-triazine (B1199460). nih.gov
| Reactant (Dienophile) | Reaction Type | Key Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Alkene / Alkyne | IEDDA | Thermal | Pyridazine (1,2-Diazine) | acs.org |
| Enamine | N1/N4 Cycloaddition | HFIP (solvent) | 1,2,4-Triazine | nih.gov |
The utility of this compound extends to the synthesis of more complex heterocyclic systems like indoles, which are core structures in a vast number of natural products and pharmaceuticals. nih.govmdpi.com A powerful strategy involves a two-stage divergent approach. acs.org First, the tetrazine undergoes an IEDDA reaction to form a 3,6-bis(methylthio)pyridazine (B13113107) derivative. This pyridazine can then serve as a diene in a second Diels-Alder reaction, which constructs the carbocyclic portion of the indole or indoline skeleton. acs.org
This capacity to build key heterocyclic scaffolds makes the compound an important precursor in the broader field of alkaloid synthesis. nih.govrsc.org Many bis- and tris-indole alkaloids, which exhibit significant biological activities, contain N-heterocyclic linkers that can be accessed through synthetic routes involving pyridazine or triazine intermediates. nih.govrsc.org
Diazafluoranthene derivatives can be synthesized using 1,2,4,5-tetrazines through an inverse-electron-demand Diels-Alder reaction with acenaphthylene (B141429) as the dienophile. rsc.orgrsc.org In this reaction, the tetrazine acts as the diene, and acenaphthylene provides the dienophilic component. The initial [4+2] cycloaddition is followed by the characteristic extrusion of nitrogen gas, leading to the formation of the pyridazine ring fused to the acenaphthylene system, thereby creating the diazafluoranthene core structure. rsc.org The substituents at the 3 and 6 positions of the tetrazine are incorporated into the final diazafluoranthene product, allowing for the synthesis of a variety of derivatives. rsc.orgrsc.org
Strategies for Functionalization and Derivatization of 3,6 Bis Methylsulfanyl 1,2,4,5 Tetrazine
Oxidation of Thioether Moieties to Sulfoxides (e.g., 3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazine)
The oxidation of the thioether groups in 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine to the corresponding sulfoxides represents a key transformation. This functionalization increases the electron-withdrawing nature of the substituent, which can enhance the reactivity of the tetrazine ring in iEDDA reactions. Furthermore, the resulting sulfoxide (B87167) and sulfone groups can serve as better leaving groups in subsequent nucleophilic substitution reactions compared to the original thioether.
While direct experimental data for the oxidation of this compound is not extensively reported in the reviewed literature, the oxidation of thioethers on other electron-deficient heterocyclic systems is a well-established transformation. Common oxidizing agents for the conversion of thioethers to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®. The selective mono-oxidation to a sulfoxide, such as in the formation of 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, requires careful control of the reaction conditions, including stoichiometry of the oxidant, temperature, and reaction time, to prevent over-oxidation to the sulfone.
For instance, the oxidation of a similar compound, 3,6-bis(S,S-dimethylsulfilimino)-1,2,4,5-tetrazine, has been successfully achieved using m-CPBA. This suggests that m-CPBA and other controlled oxidizing agents are suitable for the selective oxidation of the thioether moieties in this compound. The reaction would likely proceed under mild conditions, providing access to sulfoxide- and subsequently sulfone-functionalized tetrazines, which are valuable intermediates for further derivatization.
Table 1: Potential Reagents for the Oxidation of this compound
| Oxidizing Agent | Potential Product(s) | Typical Reaction Conditions |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | 3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, 3,6-Bis(methylsulfinyl)-1,2,4,5-tetrazine, 3-Methylsulfonyl-6-methylthio-1,2,4,5-tetrazine | Controlled stoichiometry, low temperature (e.g., 0 °C to room temperature) in a chlorinated solvent (e.g., CH₂Cl₂) |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide and/or sulfone derivatives | Often requires a catalyst (e.g., a metal complex) and controlled pH |
Halogenation Reactions to Dihalo-Tetrazines (e.g., 3,6-Dichloro-1,2,4,5-tetrazine)
The conversion of this compound to 3,6-dihalo-1,2,4,5-tetrazines, such as the dichloro- derivative, is a crucial step for enabling a broader range of functionalization reactions. Halogenated tetrazines are highly versatile intermediates, particularly for cross-coupling and nucleophilic substitution reactions.
Direct halogenation of the thioether-substituted tetrazine is not a commonly reported method. A more plausible and effective strategy involves a two-step process. First, the thioether groups are oxidized to sulfones (e.g., 3,6-bis(methylsulfonyl)-1,2,4,5-tetrazine). The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Subsequent treatment with a halide source, such as a hydrohalic acid or a metal halide, would then displace the methylsulfonyl groups to yield the desired 3,6-dihalo-1,2,4,5-tetrazine. This oxidation-substitution strategy is a known method for the conversion of thioethers to halides on electron-deficient aromatic and heteroaromatic rings.
The synthesis of 3,6-dichloro-1,2,4,5-tetrazine (B31795) is more commonly achieved from other precursors, such as the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine. However, the conversion from this compound provides an alternative route that leverages the reactivity of the oxidized sulfur functionalities.
Cross-Coupling Reactions for Aryl and Heteroaryl Functionalization
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl and heteroaryl moieties onto the tetrazine core. These substituents can significantly influence the electronic properties, solubility, and biological activity of the resulting compounds.
A particularly relevant method for the functionalization of thioether-substituted tetrazines is the Liebeskind-Srogl cross-coupling reaction. nih.govwikipedia.orgnih.gov This palladium-catalyzed reaction allows for the coupling of thioethers with boronic acids. nih.govwikipedia.orgnih.gov For instance, a silver-mediated Liebeskind-Srogl coupling has been developed for the reaction of 3-thioalkyl-6-methyltetrazines with various aryl and heteroaryl boronic acids. nih.govudel.edu This methodology proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a silver(I) salt, like Ag₂O, as a co-mediator. nih.govwikipedia.org This approach has been successfully used to synthesize a variety of functionalized tetrazines, including those with minimal linkers for bioorthogonal applications. nih.gov
While the direct Liebeskind-Srogl coupling of this compound is plausible, the symmetrical nature of the starting material would likely lead to a mixture of mono- and di-substituted products. Selective mono-functionalization would require careful control of the reaction stoichiometry.
Alternatively, after conversion of the methylsulfanyl groups to halogens as described in section 6.2, more conventional cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. rsc.orgorganic-chemistry.org Suzuki couplings of 3-amino-6-chlorotetrazines and other halo-tetrazines with boronic acids have been reported, providing a versatile route to unsymmetrical and symmetrical aryl- and heteroaryl-substituted tetrazines. rsc.orgorganic-chemistry.org
Table 2: Key Cross-Coupling Reactions for Functionalizing Tetrazine Scaffolds
| Reaction Name | Substrate | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Liebeskind-Srogl Coupling | 3-Thioalkyl-1,2,4,5-tetrazine | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., PdCl₂(dppf)), Ag₂O | 3-Aryl/Heteroaryl-1,2,4,5-tetrazine |
Nucleophilic Substitutions for Diverse Substituent Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing a wide variety of substituents onto the electron-deficient tetrazine ring. The success of these reactions is highly dependent on the nature of the leaving group at the 3- and 6-positions.
While the methylsulfanyl group itself can act as a leaving group in SNAr reactions on highly activated systems, it is generally considered a moderate leaving group. For the SNAr of this compound, the reaction would likely require highly reactive nucleophiles and potentially elevated temperatures.
A more effective approach involves the prior oxidation of the thioether to a sulfoxide or, more preferably, a sulfone. The methylsulfinyl and particularly the methylsulfonyl groups are excellent leaving groups, significantly facilitating nucleophilic displacement. This strategy allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions.
The most common and versatile strategy, however, involves the conversion of this compound to a 3,6-dihalo-1,2,4,5-tetrazine intermediate, as discussed in section 6.2. The resulting 3,6-dichloro- or 3,6-dibromo-1,2,4,5-tetrazines are highly reactive towards a plethora of nucleophiles under mild conditions. nih.govnih.gov This two-step sequence (conversion to dihalide followed by SNAr) provides a robust and general route for the synthesis of symmetrically and unsymmetrically disubstituted tetrazines with a wide array of functional groups. The stepwise substitution on a dihalo-tetrazine can often be controlled by temperature and stoichiometry to achieve mono-substituted products. nih.gov
Table 3: Nucleophilic Substitution Strategies for 3,6-Disubstituted-1,2,4,5-tetrazines
| Leaving Group | Nucleophiles | Reactivity | Product Scope |
|---|---|---|---|
| -SCH₃ (Methylsulfanyl) | Strong nucleophiles | Moderate | Limited |
| -SOCH₃ (Methylsulfinyl) | Various nucleophiles | Good | Broad |
| -SO₂CH₃ (Methylsulfonyl) | Various nucleophiles | Excellent | Broad |
Q & A
Q. Advanced
- Synthesis : BTATz (3,6-bis(tetrazolylamino)-1,2,4,5-tetrazine) is prepared by reacting 3,6-diaminotetrazine with 5-aminotetrazole in sulfolane at 135°C. Metal salts (e.g., Co²⁺, Zn²⁺) are precipitated from aqueous nitrate solutions .
- Characterization : Elemental analysis, FTIR (N–H stretching at 3300 cm⁻¹), and ICP-MS confirm composition. Thermal stability is assessed via DSC (decomposition onset >250°C) .
How do unexpected tautomerizations impact synthetic workflows, and how can they be mitigated?
Advanced
Azido-tetrazolo tautomerization (e.g., 3,6-diazidotetrazine → tetrazolo derivatives) occurs under acidic or thermal stress, altering reactivity. Mitigation strategies include:
- Low-temperature storage (−20°C, anhydrous).
- In situ monitoring : Raman spectroscopy tracks azide (2100 cm⁻¹) loss.
- Stabilization : Bulky substituents (e.g., aryl groups) reduce ring strain, suppressing tautomerization .
What advanced applications exist in materials science, such as polymer or solar cell design?
Q. Advanced
- Energetic polymers : [3+2] Cycloaddition with azide-functionalized polymers (e.g., glycidyl azide polymer) creates crosslinked networks with tunable energy densities (1.5–2.5 kJ/g) .
- Photovoltaics : Tetrazine-Pt(II) complexes regulate polymer crystallinity in solar cells, achieving 16.35% efficiency via optimized morphology (GISAXS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
